molecular formula C17H15NO4 B2696586 (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone CAS No. 733790-97-1

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2696586
CAS No.: 733790-97-1
M. Wt: 297.31
InChI Key: MTSIFOMCTCZFPC-UHFFFAOYSA-N
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Description

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone: is a complex organic compound characterized by its benzofuran core structure and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-1-benzofuran-2-carboxylic acid with 3,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs with altered biological activity.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., Grignard reagents) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives with potential biological activity.

  • Reduction: Reduced analogs with modified pharmacological properties.

  • Substitution: Derivatives with diverse functional groups for further research and application.

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone: has several scientific research applications, including:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities.

  • Biology: It has been studied for its antimicrobial properties, showing potential as a scaffold for developing new antibiotics.

  • Medicine: Research indicates its potential use in drug discovery, particularly in the development of therapeutic agents targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone: is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone, (3-Amino-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone.

  • Uniqueness: The presence of the 3,4-dimethoxyphenyl group in this compound provides distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-13-8-7-10(9-14(13)21-2)16(19)17-15(18)11-5-3-4-6-12(11)22-17/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIFOMCTCZFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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